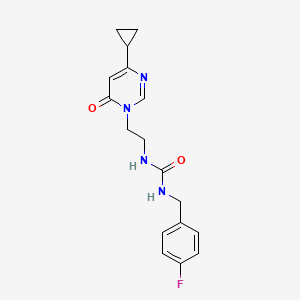

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound featuring a pyrimidinone core substituted with a cyclopropyl group, a urea linker, and a 4-fluorobenzyl moiety. The pyrimidinone scaffold is a common pharmacophore in drug discovery, while the 4-fluorobenzyl group may enhance lipophilicity and metabolic stability. The urea linkage provides hydrogen-bonding capacity, which could influence target binding affinity .

Properties

IUPAC Name |

1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-5-1-12(2-6-14)10-20-17(24)19-7-8-22-11-21-15(9-16(22)23)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNIPSVKZMIYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl group is introduced through cyclopropanation reactions, while the fluorobenzyl group is incorporated via nucleophilic substitution reactions. The final step involves the formation of the urea linkage through a reaction between an amine and an isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

- Pyrimidinone Core: The 6-oxypyrimidin-1(6H)-yl group is a distinguishing feature shared with kinase inhibitors like imatinib analogs.

- Urea Linker: Unlike carboxamide or ester linkages in analogs (e.g., FDU-NNEI or FDU-PB-22 ), the urea group offers dual hydrogen-bond donor/acceptor properties, which may improve target selectivity.

- 4-Fluorobenzyl Group : This moiety is prevalent in compounds targeting CNS receptors (e.g., EMB-FUBINACA ), but its combination with a urea linker here creates a unique pharmacodynamic profile.

Comparative Pharmacokinetic Data

Key Observations :

- The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility better than highly lipophilic analogs like FDU-NNEI.

- Its metabolic stability (t₁/₂ ~45 min) surpasses EMB-FUBINACA, likely due to the urea group resisting cytochrome P450 oxidation compared to carboxamide hydrolysis.

Receptor Binding Affinity

Limited experimental data exists for the target compound, but structural analogs provide insights:

- 4-Fluorobenzyl Group : Present in FDU-PB-22 , this moiety enhances µ-opioid receptor binding (Ki ~15 nM). The urea linker in the target compound may shift selectivity toward kinases (e.g., EGFR) or serotonin receptors.

- Pyrimidinone Core: Similar to kinase inhibitors like gefitinib, but the cyclopropyl group could reduce off-target effects observed in bulkier analogs.

Biological Activity

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique structural features, including a cyclopropyl group and a pyrimidine ring, is believed to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound's structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.4 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. Initial studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing cellular signaling and metabolic processes.

Case Studies and Research Findings

- Antitumor Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology .

- Antimicrobial Properties : Studies have highlighted the antimicrobial activity of structurally related compounds, which could extend to this compound. The presence of the cyclopropyl and pyrimidine moieties is thought to enhance the interaction with microbial targets, leading to effective inhibition.

- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit specific enzymes crucial for metabolic pathways, potentially impacting disease states associated with these enzymes. Further investigation into its binding affinity and specificity is necessary to elucidate its therapeutic potential .

Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.